N-hydroxy-2-oxo-3-(3-phenylpropyl)-1H-quinoxaline-6-carboxamide
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Overview
Description
TCS 2210: is a small molecule inducer of neuronal differentiation in mesenchymal stem cells. It increases the expression of neuronal markers such as beta-III tubulin and neuron-specific enolase without causing cytotoxicity . The chemical name for TCS 2210 is 1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods: : Industrial production of TCS 2210 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: : TCS 2210 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions involving TCS 2210 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like DMSO and at controlled temperatures to ensure the desired outcome .
Major Products: : The major products formed from the reactions of TCS 2210 depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Chemistry: : In chemistry, TCS 2210 is used as a reagent for studying neuronal differentiation and as a tool for investigating the mechanisms of action of various compounds .
Biology: : In biological research, TCS 2210 is utilized to induce neuronal differentiation in mesenchymal stem cells. This property makes it valuable for studying neurogenesis and the development of neuronal cells .
Medicine: : In medical research, TCS 2210 is explored for its potential therapeutic applications in neurodegenerative diseases and conditions that require neuronal regeneration .
Industry: : In the industrial sector, TCS 2210 is used in the development of new drugs and therapeutic agents targeting neuronal differentiation and regeneration .
Mechanism of Action
TCS 2210 exerts its effects by inducing neuronal differentiation in mesenchymal stem cells. It increases the expression of neuronal markers such as beta-III tubulin and neuron-specific enolase, which are essential for the development of neuronal cells . The compound interacts with specific molecular targets and pathways involved in neurogenesis, promoting the differentiation of stem cells into neurons .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to TCS 2210 include other neuronal differentiation inducers such as retinoic acid, brain-derived neurotrophic factor, and nerve growth factor .
Uniqueness: : TCS 2210 is unique in its ability to induce neuronal differentiation without causing cytotoxicity. This property makes it a valuable tool for studying neurogenesis and developing therapeutic agents for neurodegenerative diseases .
Properties
IUPAC Name |
N-hydroxy-2-oxo-3-(3-phenylpropyl)-1H-quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,24H,4,7-8H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFZKGFBKISZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC3=C(C=CC(=C3)C(=O)NO)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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